molecular formula C19H20BrNOSi B12592224 Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- CAS No. 646029-36-9

Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-

Cat. No.: B12592224
CAS No.: 646029-36-9
M. Wt: 386.4 g/mol
InChI Key: VDIGIWZNVVKTPQ-UHFFFAOYSA-N
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Description

Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- is a complex organic compound that features a benzamide core substituted with a 2-bromophenyl group and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the 2-Bromophenyl Group: This step involves the bromination of the benzamide core using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Trimethylsilyl-Ethynyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2-bromo-N-methyl-
  • Benzamide, N-(4-bromophenyl)-2-methyl-
  • Benzamide, o-bromo-

Uniqueness

Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- is unique due to the presence of both the 2-bromophenyl and trimethylsilyl-ethynyl groups. These substituents confer distinct chemical properties, such as increased reactivity and enhanced lipophilicity, which are not observed in similar compounds.

Properties

CAS No.

646029-36-9

Molecular Formula

C19H20BrNOSi

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-N-(2-trimethylsilylethynyl)benzamide

InChI

InChI=1S/C19H20BrNOSi/c1-23(2,3)14-13-21(15-17-11-7-8-12-18(17)20)19(22)16-9-5-4-6-10-16/h4-12H,15H2,1-3H3

InChI Key

VDIGIWZNVVKTPQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CN(CC1=CC=CC=C1Br)C(=O)C2=CC=CC=C2

Origin of Product

United States

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